

An In-Depth Technical Guide to the Thermochemical Data of Ethyl 3-hexenoate

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Compound of Interest

Compound Name: Ethyl 3-hexenoate

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Introduction

Ethyl 3-hexenoate (C₈H₁₄O₂) is an organic ester recognized for its characteristic fruity and sweet aroma, reminiscent of pineapple and green apple. It is found naturally in various fruits and is widely utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Beyond its sensory properties, a thorough understanding of its thermochemical data is crucial for process design, safety assessments, and computational modeling in various scientific and industrial applications. This technical guide provides a comprehensive overview of the available thermochemical data for **Ethyl 3-hexenoate**, details the methodologies for their determination, and presents this information in a clear, structured format for easy reference and comparison.

Physicochemical and Thermochemical Properties

Due to a lack of extensive experimental studies, the thermochemical properties of **Ethyl 3-hexenoate** are primarily based on established estimation methods. The Joback group contribution method, a well-regarded estimation technique, has been employed to derive key thermochemical parameters.

Data Summary

The following tables summarize the known physicochemical and estimated thermochemical properties of **Ethyl 3-hexenoate**.

Table 1: General and Physicochemical Properties of **Ethyl 3-hexenoate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	
Molecular Weight	142.20 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.897 - 0.901 g/cm ³ (at 20°C)	[1]
Boiling Point	169-170 °C (at 760 mmHg)	
Refractive Index	1.424 - 1.428	[1]

Table 2: Estimated Thermochemical Data for **Ethyl 3-hexenoate**

Thermochemical Property	Symbol	Estimated Value	Unit	Method
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	$\Delta_f H^\circ$	-387.83	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	$\Delta_f G^\circ$	-137.22	kJ/mol	Joback Method
Ideal Gas Heat Capacity (298.15 K)	C _{p, gas}	215.79	J/(mol·K)	Joback Method

Note: The values presented in Table 2 are estimations derived from the Joback group contribution method and should be used with the understanding that they are not

experimentally determined.

Methodologies and Protocols

The determination of thermochemical data relies on a combination of experimental techniques and computational estimation methods. While specific experimental data for **Ethyl 3-hexenoate** is not readily available in the literature, this section outlines the standard protocols for determining the key thermochemical properties presented above.

Estimation of Thermochemical Properties: The Joback Method

The Joback method is a group-contribution technique used to predict various thermophysical properties of organic compounds based solely on their molecular structure.^[2] It assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Experimental Protocol (Conceptual for Joback Method):

- **Molecular Structure Decomposition:** The first step is to deconstruct the molecule into its constituent functional groups as defined by the Joback method. For **Ethyl 3-hexenoate** ($\text{CH}_3\text{CH}_2\text{CH}=\text{CHCH}_2\text{COOCH}_2\text{CH}_3$), the groups are:
 - 2 x $-\text{CH}_3$ (methyl)
 - 3 x $-\text{CH}_2-$ (methylene)
 - 2 x $=\text{CH}-$ (non-ring, double bond)
 - 1 x $-\text{COO}-$ (ester)
- **Summation of Group Contributions:** Each functional group has empirically derived numerical contributions for different properties. These contributions are summed according to the specific formulas for each property.
 - Standard Enthalpy of Formation ($\Delta_f H^\circ$): $\Delta_f H^\circ \text{ (kJ/mol)} = 68.29 + \Sigma \text{ (group contributions)}$

- Standard Gibbs Free energy of Formation ($\Delta_f G^\circ$): $\Delta_f G^\circ$ (kJ/mol) = 53.88 + Σ (group contributions)
- Ideal Gas Heat Capacity ($C_{p,\text{gas}}$): The heat capacity is temperature-dependent and is calculated using a polynomial equation: $C_{p,\text{gas}}$ (J/(mol·K)) = $\Sigma a - 37.93 + [\Sigma b + 0.210]T + [\Sigma c - 3.91 \times 10^{-4}]T^2 + [\Sigma d + 2.06 \times 10^{-7}]T^3$ where a, b, c, and d are the group contributions for the respective coefficients of the polynomial.

Experimental Determination of Thermochemical Properties

The following are standard experimental methods used to determine the thermochemical properties of organic compounds like esters.

1. Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using oxygen bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of the liquid ester is placed in a sample holder (e.g., a crucible) within a high-pressure vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with a surplus of pure oxygen.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.

- **Calculation:** The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system (water and bomb), which has a known heat capacity. After applying corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid), the standard enthalpy of combustion ($\Delta_c H^\circ$) is determined.
- **Hess's Law Application:** The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

2. Ideal Gas Heat Capacity ($C_{p,\text{gas}}$) and Standard Molar Entropy (S°)

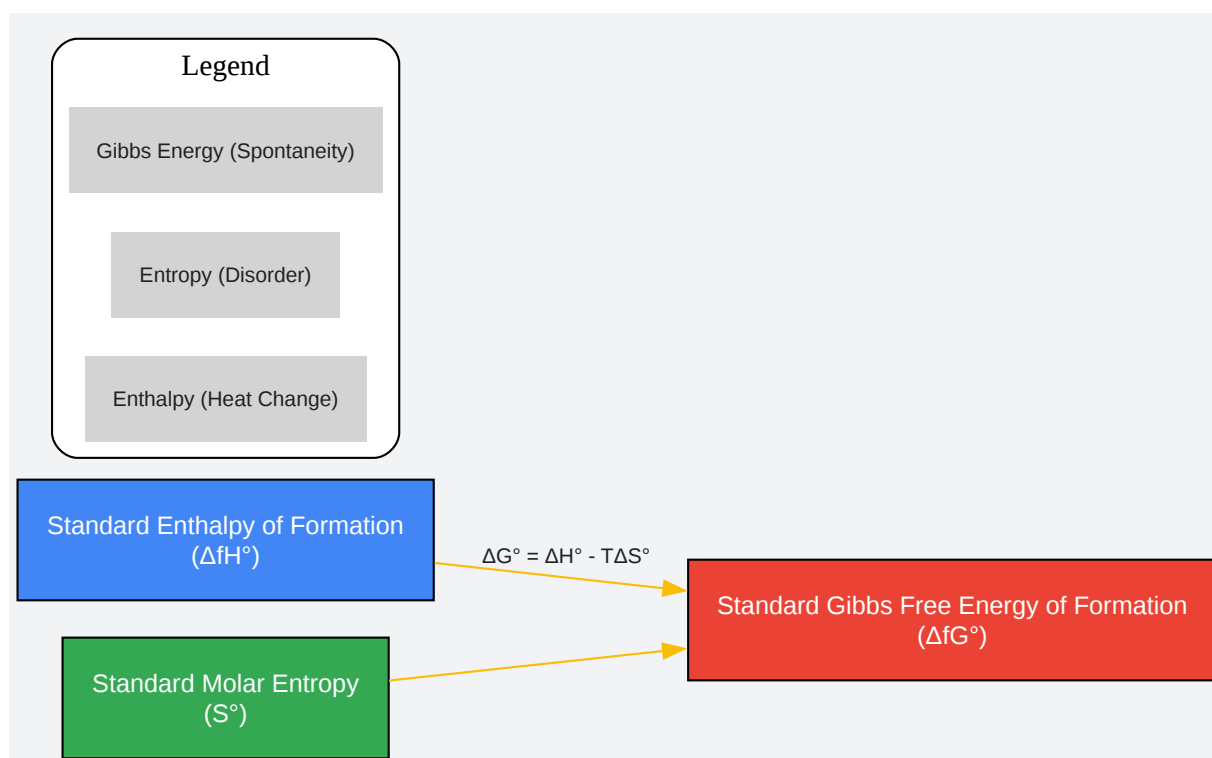
Experimental determination of the ideal gas heat capacity and the standard molar entropy often involves a combination of calorimetry and statistical mechanics based on spectroscopic data.

Experimental Protocol: Calorimetry and Spectroscopy

- **Low-Temperature Heat Capacity Measurement:** The heat capacity of the substance in its condensed phase (solid) is measured as a function of temperature from near absolute zero (0 K) up to its boiling point using an adiabatic calorimeter.
- **Enthalpies of Phase Transitions:** The enthalpies of any phase transitions (e.g., solid-solid transitions, fusion, and vaporization) are measured calorimetrically at the respective transition temperatures.
- **Calculation of Standard Molar Entropy (S°):** The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to the desired temperature, and adding the entropies of phase transitions ($\Delta H_{\text{transition}} / T_{\text{transition}}$).
- **Spectroscopic Data Acquisition:** Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule.
- **Statistical Mechanics Calculation:** The ideal gas heat capacity ($C_{p,\text{gas}}$) is calculated using statistical mechanics. The total heat capacity is the sum of contributions from translational, rotational, and vibrational degrees of freedom. The vibrational contribution is calculated from the measured vibrational frequencies.

Logical Relationships of Thermochemical Data

The fundamental thermochemical properties are interconnected through the laws of thermodynamics. The Gibbs free energy of formation, which indicates the spontaneity of a formation reaction, is directly related to the enthalpy of formation and the entropy of formation.



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Caption: Relationship between key thermochemical properties.

Conclusion

This technical guide provides a summary of the currently available thermochemical data for **Ethyl 3-hexenoate**. While experimentally determined values are scarce, estimation methods like the Joback method offer valuable insights into its thermodynamic properties. The detailed methodologies for both estimation and experimental determination serve as a reference for future research and application. A clear understanding of these properties is essential for

professionals in research, development, and chemical engineering to effectively and safely utilize this compound. Further experimental investigation is warranted to validate and refine the estimated data presented herein.

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References

- 1. Group-contribution method - Wikipedia [en.wikipedia.org]
- 2. Joback method - Wikipedia [en.wikipedia.org]
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